molecular formula C18H14N2O3S B2402739 3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034398-71-3

3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2402739
CAS No.: 2034398-71-3
M. Wt: 338.38
InChI Key: WUTJRQYARKDMPB-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Biological Activity

3-Cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound notable for its unique structure, which includes a cyano group, a hydroxy group, and both furan and thiophene rings. This combination imparts distinctive electronic properties that make it a subject of interest in medicinal chemistry and materials science.

The compound's molecular formula is C18H14N2O2SC_{18}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 318.38 g/mol. The presence of the cyano group enhances its potential for hydrogen bonding, while the furan and thiophene rings contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has shown potential as a pharmacophore in drug design, particularly in targeting pathways involved in cancer and other diseases.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM against breast and lung cancer cell lines, indicating its potential as an anticancer agent .

Antifungal Activity

The compound's antifungal properties have also been investigated. In vitro assays revealed that it exhibited moderate fungicidal activity against several fungal strains, with effective concentrations (EC50) ranging between 20 to 50 mg/L. This activity is attributed to the structural features that facilitate interaction with fungal cell membranes .

Case Studies

  • Antitumor Efficacy : A study conducted on the effects of this compound on MCF-7 (breast cancer) cells showed that treatment led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Fungicidal Activity : In another investigation, the compound was tested against Candida albicans and Aspergillus niger, showing promising results compared to standard antifungal agents like fluconazole .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar benzamide derivatives:

Compound NameStructure FeaturesAntitumor Activity (IC50)Antifungal Activity (EC50)
This compoundCyano, Hydroxy, Furan, Thiophene5 - 15 µM20 - 50 mg/L
3-Cyano-N-(2-hydroxyethyl)benzamideCyano, Hydroxy10 - 25 µM>100 mg/L
N-(furan-2-yl)benzamideFuran only>25 µMNot tested

Properties

IUPAC Name

3-cyano-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c19-11-13-4-1-5-14(10-13)17(21)20-12-18(22,15-6-2-8-23-15)16-7-3-9-24-16/h1-10,22H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTJRQYARKDMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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